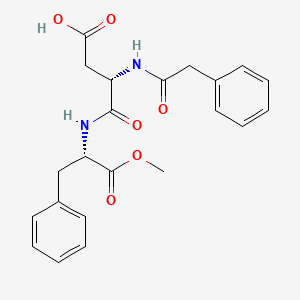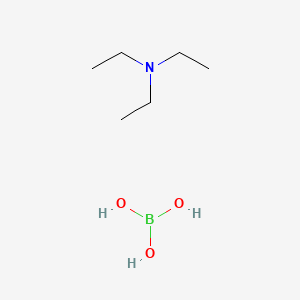
Triethylammonium borate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethylammonium borate is a chemical compound that has garnered interest due to its unique properties and potential applications in various fields. It is a borate salt formed by the reaction of triethylamine with boric acid. This compound is known for its stability and versatility, making it a valuable reagent in both laboratory and industrial settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
Triethylammonium borate can be synthesized through the reaction of triethylamine with boric acid. The reaction typically involves mixing an aqueous solution of triethylamine with boric acid under controlled conditions. The resulting product is then purified through crystallization or other suitable methods .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques to ensure high purity and yield. One common method includes the carbonation of a mixture of triethylamine and water in a pressure reactor. This process reduces carbon dioxide emissions and improves the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
Triethylammonium borate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different borate compounds.
Reduction: Reduction reactions can lead to the formation of boron-containing intermediates.
Substitution: It can participate in substitution reactions where the borate ion is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents, reducing agents, and various nucleophiles. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. These products can range from simple borate salts to more complex boron-containing compounds .
Scientific Research Applications
Triethylammonium borate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of triethylammonium borate involves its interaction with various molecular targets. In biological systems, it can act as a buffer, maintaining pH levels and stabilizing proteins and nucleic acids. Its borate ion can also interact with hydroxyl groups, forming stable complexes that are useful in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Triethylammonium bicarbonate: Used as a buffer in chromatography and electrophoresis.
Tetraethylammonium: Known for its use in blocking potassium channels and as a pharmacological research agent.
Uniqueness
Triethylammonium borate stands out due to its stability and versatility. Unlike other borate compounds, it offers a unique combination of buffering capacity and reactivity, making it suitable for a wide range of applications in both research and industry .
Properties
CAS No. |
68189-03-7 |
|---|---|
Molecular Formula |
C6H18BNO3 |
Molecular Weight |
163.03 g/mol |
IUPAC Name |
boric acid;N,N-diethylethanamine |
InChI |
InChI=1S/C6H15N.BH3O3/c1-4-7(5-2)6-3;2-1(3)4/h4-6H2,1-3H3;2-4H |
InChI Key |
SRTFLHALJBGRMP-UHFFFAOYSA-N |
Canonical SMILES |
B(O)(O)O.CCN(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N,N-diethylaniline;hydrogen phosphate](/img/structure/B12777144.png)

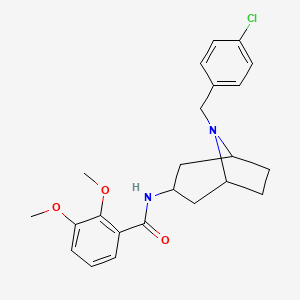
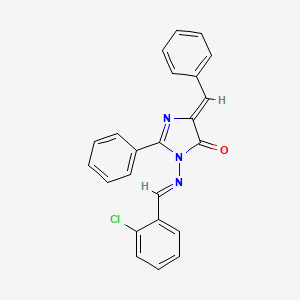
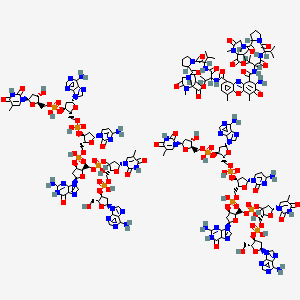
![31-oxo-9-aza-31-azoniadodecacyclo[33.10.2.02,30.05,29.07,27.08,24.010,23.011,20.013,18.032,46.036,41.043,47]heptatetraconta-1(45),2,4,8(24),10,12,14,16,18,22,25,28,32(46),37,39,43-hexadecaene-6,21,34,42-tetrone](/img/structure/B12777156.png)

![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-methylamino]-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12777177.png)
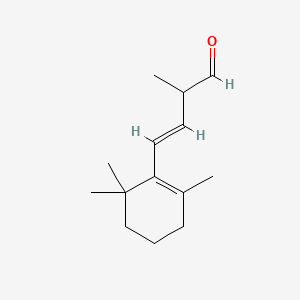
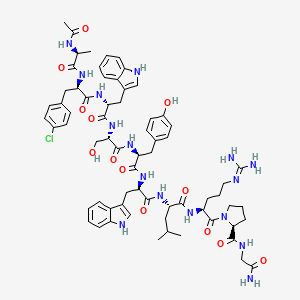
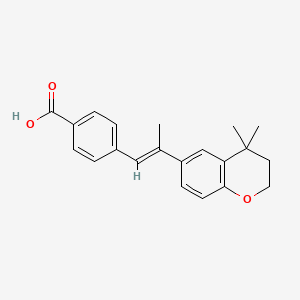

![sodium;[2-[(2-acetyl-4,6-dimethylphenyl)carbamoyl]thiophen-3-yl]sulfonyl-(3,4-dimethyl-1,2-oxazol-5-yl)azanide](/img/structure/B12777210.png)
